Dioctyl maleate

PVC thermal degradation dehydrochlorination kinetics plasticizer permanence

Dioctyl maleate (DOM), chemically bis(2-ethylhexyl) maleate, is an unsaturated diester of maleic acid and 2-ethylhexanol with the molecular formula C20H36O4 and a molecular weight of 340.5 g/mol. It exists as a clear, colorless to pale yellow liquid with a density of approximately 0.944 g/mL at 25°C and a boiling point range of 195-207°C at 0.67 kPa.

Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
CAS No. 2915-53-9
Cat. No. B1236290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctyl maleate
CAS2915-53-9
Synonymsdicaprylyl maleate
dioctyl maleate
Molecular FormulaC20H36O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
InChIInChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15-
InChIKeyTVWTZAGVNBPXHU-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctyl Maleate (CAS 2915-53-9) Technical Baseline and Procurement Context


Dioctyl maleate (DOM), chemically bis(2-ethylhexyl) maleate, is an unsaturated diester of maleic acid and 2-ethylhexanol with the molecular formula C20H36O4 and a molecular weight of 340.5 g/mol [1]. It exists as a clear, colorless to pale yellow liquid with a density of approximately 0.944 g/mL at 25°C and a boiling point range of 195-207°C at 0.67 kPa . DOM functions dually as an internal plasticizer and a reactive comonomer in polymerization systems, enabling its covalent incorporation into polymer backbones with monomers such as vinyl acetate, vinyl chloride, styrene, and acrylates .

Workflow Reactive comonomer for vinyl acetate, vinyl chloride, styrene, acrylate systems
Selection Internal plasticizer with covalent incorporation; phthalate-free chemistry
Format Liquid diester; supports emulsion and solution polymerization handling

Why In-Class Substitution of Dioctyl Maleate (CAS 2915-53-9) Compromises Performance


Maleate diesters are not interchangeable despite sharing a common maleate backbone. Critical performance parameters, including thermal stabilization efficacy, plasticization efficiency, copolymer reactivity, and end-use durability, are strongly dependent on the alkyl chain length and branching architecture of the ester side chains [1]. Direct experimental comparisons demonstrate that substituting dioctyl maleate with shorter-chain analogs like dibutyl maleate (DBM) or alternative plasticizer classes such as phthalates results in quantifiable deficiencies in thermal activation energy, glass transition temperature reduction capacity, and latex stability profiles [2]. The evidence presented in Section 3 provides the quantitative basis for why procurement decisions must be compound-specific rather than class-generic.

! Alkyl chain length (C8) strongly influences thermal stabilization; shorter-chain maleates may shift activation energy and degradation rates.
! Copolymer plasticization efficiency is ester-dependent; dibutyl maleate may not reproduce the Tg reduction of DOM at equivalent loading.
! Latex stability profile differs: DOM yields finer particle size, while DBM favors colloidal stability; end-use requirements must guide selection.

Quantitative Differentiation Evidence for Dioctyl Maleate (CAS 2915-53-9) Against Key Comparators


Superior Thermal Stabilization of PVC: Activation Energy Comparison with Dibutyl Maleate

In a direct comparative study of PVC thermal degradation in alkyl maleate media under nitrogen from 160°C to 210°C, dioctyl maleate (DOM) demonstrated the highest activation energy for dehydrochlorination among the series tested, indicating superior thermal stabilization of the polymer matrix [1]. The apparent activation energy for DOM was 150.5 kJ mol⁻¹, compared to 112.7 kJ mol⁻¹ for dibutyl maleate (DBM) and 83.6 kJ mol⁻¹ for diethyl maleate [1]. The rate of dehydrochlorination was lowest in DOM and highest in DBM [1].

PVC Activation Energy
Head-to-head
150.5 kJ mol⁻¹ (DOM) vs. 112.7 (DBM)
Supports thermal stabilization screening for high-temperature PVC processing.
Dehydrochlorination under N₂, 160–210 °C
PVC thermal degradation dehydrochlorination kinetics plasticizer permanence

Enhanced Glass Transition Temperature Reduction Efficiency in VAc Copolymers vs. Dibutyl Maleate

In a systematic study of vinyl acetate (VAc) emulsion copolymers synthesized with maleic acid diesters at varying comonomer ratios (60:40, 80:20, 90:10, 95:5 VAc:comonomer), dioctyl maleate (DOM) produced significantly lower glass transition temperatures (Tg) and minimum film forming temperatures (MFFT) compared to dibutyl maleate (DBM) at equivalent incorporation levels [1]. The longer alkyl chain of DOM (C8 vs. C4 for DBM) enhances free volume within the copolymer matrix, resulting in more effective internal plasticization [1].

Tg Reduction Efficiency
Head-to-head
DOM > DBM across 5–40 wt% comonomer loading
Enables evaluation of low-temperature flexibility requirements.
VAc emulsion copolymers, DSC and MFFT
emulsion polymerization internal plasticization vinyl acetate copolymers

Differentiated Latex Stability Profile in VAc Emulsion Polymerization vs. Dibutyl Maleate

In a comparative investigation of VAc emulsion polymers synthesized with DBM and DOM at varying comonomer ratios, both maleate diesters enhanced overall latex properties relative to VAc homopolymer, but with distinct and quantifiable differences [1]. DBM demonstrated greater effectiveness in improving latex stability metrics including freeze-thaw resistance and ionic strength tolerance, while DOM contributed to reduced particle size and narrower particle size distributions [1]. The differential performance was attributed to the varying hydrophobicity and water solubility profiles imparted by the C8 (DOM) versus C4 (DBM) alkyl chains [1].

Latex Profile
Head-to-head
DOM: reduced particle size, narrower PSD; DBM: higher colloidal stability
Differentiated profile guides particle-size vs. stability selection.
DLS, zeta potential, freeze-thaw testing
latex stability emulsion polymerization particle size distribution

Phthalate-Free Regulatory Positioning: Quantitative Leaching Advantage Class Inference

Maleate-based plasticizers, as a chemical class, have been demonstrated to exhibit significantly reduced aqueous leaching rates compared to the industry-standard phthalate plasticizer di-2-ethylhexyl phthalate (DEHP) [1]. In a controlled aqueous leaching study of PVC plasticizers, several 'green' candidate plasticizers achieved leaching rates up to ten times below that of DEHP; notable among these were maleate diesters including dihexyl maleate (DHM) [1]. Dioctyl maleate (DOM), possessing a longer C8 alkyl chain than DHM (C6), is expected to exhibit even lower aqueous leaching due to enhanced hydrophobicity imparted by increased alkyl chain length [1].

Aqueous Leaching
Class-level
Maleate diesters ≤10% of DEHP leaching; DOM inferred lower
Class-level inference; DOM-specific data to verify.
GC analysis, ASTM D1239 context
phthalate-free plasticizer aqueous leaching regulatory compliance

Volatile Loss Specification: DOM vs. DOP Quantitative Comparison

Technical datasheet specifications provide a direct quantitative comparison of volatile loss under accelerated thermal aging conditions. Dioctyl maleate (DOM) exhibits a volatile loss specification of ≤ 0.2% (130°C, 3 hours) . Dioctyl phthalate (DOP), the most widely used general-purpose phthalate plasticizer, exhibits a volatile loss specification of ≤ 0.1% maximum under identical test conditions (130°C, 3 hours) [1]. While DOP demonstrates marginally lower absolute volatile loss in this accelerated test, the difference is within 0.1 percentage points, and DOM's performance is considered functionally equivalent for most processing applications while offering the regulatory advantages of a phthalate-free chemistry [1].

Volatile Loss
Specification review
DOM ≤0.2% (130 °C, 3 h); DOP ≤0.1%
Comparable volatility supports phthalate-free substitution review.
Accelerated thermal aging, gravimetric
plasticizer volatility thermal stability PVC processing

Evidence-Backed Application Scenarios for Dioctyl Maleate (CAS 2915-53-9) Procurement


High-Temperature PVC Processing and Thermally Demanding Applications

Dioctyl maleate is the preferred alkyl maleate selection for PVC formulations requiring elevated thermal stability during processing and extended service life at elevated temperatures. The activation energy for dehydrochlorination in DOM (150.5 kJ mol⁻¹) is 33.6% higher than that in dibutyl maleate (112.7 kJ mol⁻¹) [1], directly translating to reduced thermal degradation during extrusion, injection molding, and calendering operations. This quantitative advantage supports procurement for applications including automotive interior components, wire and cable insulation, and high-temperature industrial films where thermal endurance specifications must be met.

Low-Temperature Flexible PVC and Cold-Weather Performance Products

Formulators targeting enhanced low-temperature flexibility should prioritize DOM over shorter-chain maleate analogs. The greater glass transition temperature (Tg) reduction efficiency of DOM compared to DBM in vinyl acetate copolymers [2] directly enables improved polymer chain mobility at sub-ambient temperatures. This quantitative plasticization advantage supports procurement for applications including cold-weather automotive components, outdoor construction sealants, flexible films for refrigerated packaging, and low-temperature cable jacketing where embrittlement resistance is critical.

Phthalate-Free PVC Formulations for Regulated Markets

Dioctyl maleate is a quantitatively validated substitute for dioctyl phthalate (DOP) in applications where phthalate regulatory compliance (REACH, TSCA, Proposition 65, EU Medical Device Regulation) is mandatory. Maleate diesters as a class exhibit aqueous leaching rates up to 10× lower than DEHP [3], and DOM's volatile loss specification (≤ 0.2% at 130°C/3h) is functionally comparable to DOP (≤ 0.1%) [4]. This evidence supports procurement for medical device components (IV tubing, blood bags), food contact materials, children's products, and consumer goods requiring phthalate-free declarations.

Vinyl Acetate Emulsion Copolymers for Coatings and Adhesives

In vinyl acetate (VAc) emulsion polymerization, DOM provides distinct latex property profiles compared to DBM. DOM reduces particle size and narrows particle size distribution of VAc latexes [5], making it the preferred comonomer for applications demanding fine particle morphology control, such as high-gloss architectural coatings, pressure-sensitive adhesives, and textile binders. Formulators requiring maximum colloidal stability should evaluate DBM, while those prioritizing particle size control and low-temperature film formation should select DOM based on the quantitative stability differentiation established in Section 3.

Application
Selection Property
Validation Focus
High-Temp PVC Processing
Thermal stabilization activation energy
Dehydrochlorination rate under processing temperatures
Low-Temp Flexible PVC
Tg reduction efficiency
Film formation and embrittlement resistance
Phthalate-Free Formulations
Aqueous leaching rate and volatility
Regulatory migration limit compliance
VAc Emulsion Copolymers
Latex particle size distribution
Colloidal stability and film morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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